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Compound of Interest

Compound Name: Indophagolin

Cat. No.: B2924021 Get Quote

For Researchers, Scientists, and Drug Development Professionals

I. Introduction
Indophagolin is a potent small molecule inhibitor of autophagy with an IC50 of 140 nM. It also

demonstrates antagonistic activity against various purinergic receptors (P2X1, P2X3, P2X4,

P2Y4, P2Y6, P2Y11) and serotonin receptors (5-HT1B, 5-HT2B, 5-HT4e, 5-HT6, 5-HT7),

making it a valuable tool for research in areas such as cancer biology, neuroinflammation, and

signal transduction. These application notes provide detailed information on the solubility,

preparation of solutions for in vivo use, and a proposed synthetic protocol for Indophagolin.

II. Physicochemical Properties
CAS Number: 1207660-00-1

Molecular Formula: C₁₉H₁₅BrClF₃N₂O₃S

Molecular Weight: 523.75 g/mol

Storage: Store at -20°C, protected from light.[1]

III. Solubility Data
Indophagolin exhibits limited solubility in aqueous solutions and requires organic solvents for

dissolution. The following table summarizes its solubility in common laboratory solvents.
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Solvent Concentration Notes

DMSO 100 mg/mL (190.93 mM)
Fresh, anhydrous DMSO is

recommended.[2]

35 mg/mL (100.75 mM)
Requires sonication and

warming.[1]

Ethanol 3 mg/mL

Water Insoluble

10% DMSO, 90% Corn Oil ≥ 2.08 mg/mL (3.97 mM) Results in a clear solution.[3]

10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline
2.08 mg/mL (3.97 mM)

Forms a suspended solution;

requires sonication.[3][4]

IV. Experimental Protocols
A. Preparation of Indophagolin Solutions for In Vivo
Administration
1. Preparation of a Clear Solution (for oral or intraperitoneal injection):[3]

This protocol yields a clear solution of Indophagolin at a concentration of ≥ 2.08 mg/mL.

Materials:

Indophagolin

Dimethyl sulfoxide (DMSO), sterile

Corn oil, sterile

Procedure:

Add 100 µL of sterile DMSO to the vial containing the appropriate amount of

Indophagolin to achieve a stock concentration of ≥ 20.8 mg/mL.

Vortex or sonicate until the Indophagolin is completely dissolved.
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Add 900 µL of sterile corn oil to the DMSO stock solution.

Vortex thoroughly to ensure a homogenous solution.

2. Preparation of a Suspended Solution (for oral or intraperitoneal injection):[3][4]

This protocol yields a uniform suspended solution of Indophagolin at a concentration of 2.08

mg/mL.

Materials:

Indophagolin

Dimethyl sulfoxide (DMSO), sterile

PEG300, sterile

Tween-80, sterile

Saline (0.9% NaCl), sterile

Procedure:

Prepare a 20.8 mg/mL stock solution of Indophagolin in DMSO.

In a sterile tube, add 400 µL of PEG300.

To the PEG300, add 100 µL of the 20.8 mg/mL Indophagolin stock solution and mix

thoroughly.

Add 50 µL of Tween-80 to the mixture and mix until uniform.

Add 450 µL of sterile saline to the mixture and vortex until a uniform suspension is formed.

Use sonication if necessary to break up any precipitates.

B. Proposed Synthesis of Indophagolin
The following is a proposed multi-step synthesis for Indophagolin, based on established

organic chemistry principles and synthesis of related compounds.
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Workflow for the Proposed Synthesis of Indophagolin

Synthesis of Sulfonyl Chloride Intermediate

Synthesis of Indoline Intermediate

Final Assembly

2-Chloro-5-nitro-trifluoromethyl toluene

4-Chloro-3-(trifluoromethyl)aniline

Reduction
(e.g., Fe/NH4Cl)

4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Diazotization & Sulfonation
(e.g., NaNO2, SO2, CuCl)

Indophagolin

Sulfonylation

5-Bromo-2,3-dihydro-1H-indole

5-Bromo-1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indole

Acylation
(Cyclopropanecarbonyl chloride)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Indophagolin.

Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride

Nitration of 2-chlorobenzotrifluoride: 2-chlorobenzotrifluoride is nitrated using a mixture of

nitric acid and sulfuric acid to yield 2-chloro-5-nitro-trifluoromethyl toluene. The reaction

temperature is typically maintained between 0-40°C.

Reduction of the nitro group: The nitro group of 2-chloro-5-nitro-trifluoromethyl toluene is

reduced to an amine using a reducing agent such as iron powder in the presence of
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ammonium chloride, or through catalytic hydrogenation. This yields 4-chloro-3-

(trifluoromethyl)aniline. The reaction is generally carried out at 50-70°C.

Diazotization and Sulfonation: 4-chloro-3-(trifluoromethyl)aniline is converted to the

corresponding diazonium salt using sodium nitrite and hydrochloric acid. The diazonium salt

is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to produce

4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride.

Step 2: Synthesis of 5-Bromo-1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indole

Acylation of 5-bromo-2,3-dihydro-1H-indole: 5-bromo-2,3-dihydro-1H-indole is reacted with

cyclopropanecarbonyl chloride in the presence of a non-nucleophilic base, such as

triethylamine or pyridine, in an aprotic solvent like dichloromethane or tetrahydrofuran. The

reaction is typically performed at room temperature. The product, 5-bromo-1-

(cyclopropanecarbonyl)-2,3-dihydro-1H-indole, can be purified by column chromatography.

Step 3: Synthesis of Indophagolin

Sulfonylation: 5-bromo-1-(cyclopropanecarbonyl)-2,3-dihydro-1H-indole is reacted with 4-

chloro-3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base (e.g., pyridine or

triethylamine) in an aprotic solvent. The reaction mixture is stirred at room temperature until

completion. The final product, Indophagolin, is then isolated and purified, typically by

recrystallization or column chromatography.

V. Biological Activity and Signaling Pathways
Indophagolin is a potent inhibitor of autophagy and an antagonist of multiple purinergic and

serotonin receptors. Its diverse biological activities make it a useful tool for studying a variety of

cellular processes.

A. Autophagy Inhibition

Indophagolin inhibits the formation of autophagosomes, a key step in the autophagy pathway.

[3] This process is crucial for cellular homeostasis and is implicated in various diseases,

including cancer and neurodegenerative disorders.

Signaling Pathway of Autophagy Inhibition
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Caption: Indophagolin inhibits autophagy by blocking autophagosome formation.

B. Purinergic Receptor Antagonism

Indophagolin acts as an antagonist at several P2X and P2Y receptors, which are involved in

processes such as inflammation, neurotransmission, and pain.

Receptor IC₅₀ (µM)

P2X1 2.40

P2X3 3.49

P2X4 2.71

P2Y4 3.4 - 15.4

P2Y6 3.4 - 15.4

P2Y11 3.4 - 15.4

Purinergic Signaling Pathway Antagonism
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Caption: Indophagolin antagonizes P2X and P2Y purinergic receptors.

C. Serotonin Receptor Antagonism

Indophagolin also shows antagonistic effects on several serotonin (5-HT) receptors, which

play a role in mood, cognition, and various physiological functions.

Receptor IC₅₀ (µM)

5-HT6 1.0

5-HT1B Moderate

5-HT2B Moderate

5-HT4e Moderate

5-HT7 Moderate

Serotonergic Signaling Pathway Antagonism
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Caption: Indophagolin antagonizes various serotonin (5-HT) receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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